molecular formula C11H10S B1608754 2-(2-Methylphenyl)thiophene CAS No. 99846-56-7

2-(2-Methylphenyl)thiophene

Cat. No. B1608754
CAS RN: 99846-56-7
M. Wt: 174.26 g/mol
InChI Key: MXPZKSOVGFZLSQ-UHFFFAOYSA-N
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Description

“2-(2-Methylphenyl)thiophene” is a thiophene derivative. Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “2-(2-Methylphenyl)thiophene” is C11H10S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless, flammable liquid . It has a molecular mass of 84.14 g/mol, and its density is 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry: Antithrombolytic Agents

2-(2-Methylphenyl)thiophene: derivatives have been synthesized and evaluated for their potential as antithrombolytic agents . These compounds are crucial in the development of treatments for thrombosis, a condition characterized by the formation of blood clots within blood vessels, which can lead to serious health issues such as strokes and heart attacks .

Organic Semiconductors

Thiophene derivatives, including 2-(2-Methylphenyl)thiophene , are integral in the advancement of organic semiconductors . They are used in the development of materials with semiconducting properties that are suitable for use in electronic devices. Their application in this field is due to their excellent charge transport properties .

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural properties make it suitable for use in the fabrication of OLEDs . OLEDs are used in display and lighting technologies, and thiophene derivatives contribute to the efficiency and performance of these devices by allowing for better electron transport and light emission .

Corrosion Inhibitors

In industrial chemistry, 2-(2-Methylphenyl)thiophene and its analogs serve as corrosion inhibitors . These compounds prevent or minimize corrosion on metal surfaces, which is essential for extending the life of metal components in various industrial applications .

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules, including 2-(2-Methylphenyl)thiophene , are used in the development of OFETs . OFETs are a type of transistor used in flexible electronics, sensors, and other applications where high-performance, low-cost, and flexible electronic components are required .

Anti-Inflammatory and Antimicrobial Properties

Thiophene derivatives exhibit a range of pharmacological properties, including anti-inflammatory and antimicrobial effects. This makes them valuable in the research and development of new drugs that can treat various inflammatory conditions and infections .

Safety And Hazards

Thiophene derivatives should be handled with care. They can be harmful if swallowed or in contact with skin . They may cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-(2-methylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPZKSOVGFZLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393691
Record name 2-(2-methylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)thiophene

CAS RN

99846-56-7
Record name 2-(2-methylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium carbonate (5 ml., 2M aqueous solution) followed by 2-methylphenylboronic acid (0.294 g, 2.4 mmol) were added to a solution of 2-bromothiophene (0.542 g, 2 mmol) and tetrakis(triphenylphosphine)palladium(O) (100 mg) in toluene (5 ml) and ethanol (5 ml) under nitrogen. The mixture was refluxed for 2 hours, cooled to room temperature and extracted with ethyl acetate (2×50 ml). The combined organic layers was dried over MgSO4 and evaporated. The residue was flash chromatographed on silica gel using hexane as eluent to afford 1.2 g of 2-(2-tolyl)thiophene as a colorless gum.
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5 mL
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5 mL
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100 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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